molecular formula C18H15N3O3S2 B2955873 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 895446-29-4

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2955873
CAS No.: 895446-29-4
M. Wt: 385.46
InChI Key: OCOLRYJCVWCSPB-ZZEZOPTASA-N
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Description

(Z)-N-(5,6-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is an intricate organic compound known for its unique structural characteristics and versatile applications in various scientific fields. The compound features a complex structure that includes benzothiazole cores, which are recognized for their bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. The process often begins with the formation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Key reagents may include benzoic acid derivatives, thionyl chloride, and methoxy-substituted anilines. Reaction conditions often require controlled temperatures and pH levels to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized to enhance efficiency and reduce costs. This might involve continuous flow chemistry techniques, which allow for the consistent production of the compound. Catalysts and automated systems are employed to streamline the process and ensure the compound meets industrial standards.

Types of Reactions:

  • Reduction: It can be reduced under specific conditions, often using reagents like lithium aluminum hydride, to yield reduced forms.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens or acids for substitution reactions. Reaction conditions vary but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary.

Major Products Formed: The major products depend on the type of reaction. Oxidation may produce hydroxylated or carboxylated derivatives, reduction yields simpler hydrogenated forms, and substitution results in compounds with varied functional groups replacing hydrogen atoms on the benzothiazole rings.

Scientific Research Applications

Chemistry: The compound's structure allows for its use as a ligand in coordination chemistry, aiding in the synthesis of metal-organic frameworks or other coordination complexes.

Biology: Its bioactive nature makes it a candidate for use in developing pharmaceuticals, particularly those targeting enzymes or receptors due to its potential inhibitory properties.

Medicine: Research is ongoing into its application as an anticancer agent, given its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

Industry: In the industry, it may be used as a precursor for the synthesis of more complex organic molecules, and in the production of materials with specific electronic or photonic properties.

Mechanism of Action

Mechanism: The compound exerts its effects through interaction with specific molecular targets, often proteins or nucleic acids. Its mechanism of action may involve binding to active sites, altering enzyme activity, or interfering with signal transduction pathways.

Molecular Targets and Pathways: It may target enzymes like kinases or proteases, inhibiting their activity and thereby affecting cellular processes such as metabolism or signal transduction. Pathways involved could include those regulating cell growth and apoptosis, making it relevant in cancer research.

Comparison with Similar Compounds

  • 2-Amino-6-methoxybenzo[d]thiazole

  • 2-Methylbenzo[d]thiazole-6-carboxylic acid

  • N-(Benzo[d]thiazol-2-yl)acetamide

Each of these compounds shares a benzothiazole core but varies in their substitution patterns and functional groups, leading to differences in their chemical reactivity and applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-21-12-7-13(23-2)14(24-3)8-16(12)26-18(21)20-17(22)10-4-5-11-15(6-10)25-9-19-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOLRYJCVWCSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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